molecular formula C15H27ClN2O2 B13763215 [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride CAS No. 60752-84-3

[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride

Cat. No.: B13763215
CAS No.: 60752-84-3
M. Wt: 302.84 g/mol
InChI Key: MDSVZBFMZRSXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride: is a heterocyclic organic compound with a unique structure that combines an azetidine ring with a tert-butylcarbamate group and a chloride ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Ethylpent-1-yn-3-yl Group: This step involves the alkylation of the azetidine ring with an ethylpent-1-yn-3-yl halide under basic conditions.

    Attachment of the N-tert-butylcarbamate Group: The tert-butylcarbamate group is introduced through a carbamation reaction using tert-butyl chloroformate and a suitable base.

    Formation of the Chloride Salt: The final step involves the addition of hydrochloric acid to form the chloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties .

Mechanism of Action

The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

60752-84-3

Molecular Formula

C15H27ClN2O2

Molecular Weight

302.84 g/mol

IUPAC Name

[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride

InChI

InChI=1S/C15H26N2O2.ClH/c1-7-15(8-2,9-3)17-10-12(11-17)19-13(18)16-14(4,5)6;/h1,12H,8-11H2,2-6H3,(H,16,18);1H

InChI Key

MDSVZBFMZRSXKS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NC(C)(C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.